molecular formula C9H16O4 B13250167 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid

4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid

Cat. No.: B13250167
M. Wt: 188.22 g/mol
InChI Key: PBPSZSGMUKFMIZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by its oxane ring structure substituted with a hydroxypropan-2-yl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with hydroxypropan-2-yl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid is unique due to its specific oxane ring structure and the presence of both hydroxypropan-2-yl and carboxylic acid functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid

InChI

InChI=1S/C9H16O4/c1-8(2,12)9(7(10)11)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11)

InChI Key

PBPSZSGMUKFMIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCOCC1)C(=O)O)O

Origin of Product

United States

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